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molecular formula C10H10N2O2 B187685 2-Methyl-2-(4-nitrophenyl)propanenitrile CAS No. 71825-51-9

2-Methyl-2-(4-nitrophenyl)propanenitrile

Cat. No. B187685
M. Wt: 190.2 g/mol
InChI Key: XZVURMRLCAFELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637670B2

Procedure details

2-Methyl-2-(4-nitrophenyl)propanenitrile (Compound of step 1, 16 g, 84.1 mmol) and Raney-Ni (4.16 g) were shaken in THF-MeOH [(1:1), 160 mL] under 40 psi of hydrogen for 10 hours at RT, After completion of reaction, the catalyst was filtered-off and the solvent was evaporated to dryness. The crude product was purified by column chromatography (silica gel, ethyl acetate in hexane) to obtain the title compound as oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
4.16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1)([CH3:5])[C:3]#[N:4].[H][H]>C1COCC1.CO.[Ni]>[NH2:12][C:9]1[CH:8]=[CH:7][C:6]([C:2]([CH3:5])([CH3:1])[C:3]#[N:4])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC(C#N)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
THF MeOH
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1.CO
Name
Quantity
4.16 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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